molecular formula C23H18Cl2N4OS B15079885 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(3-chlorophenyl)methylidene]acetohydrazide

Cat. No.: B15079885
M. Wt: 469.4 g/mol
InChI Key: YCUHIYXYJMQXSX-LGJNPRDNSA-N
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Description

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of 1-(4-chlorobenzyl)-1H-benzimidazole-2-thiol, which is then reacted with various aldehydes to form the desired hydrazide compound. The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide can undergo several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole ring or the chlorobenzyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or ethanol.

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The benzimidazole core is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N’-[(E)-(3-chlorophenyl)methylidene]acetohydrazide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of both chlorobenzyl and benzimidazole moieties enhances its potential for diverse interactions with biological targets, making it a compound of significant interest in research.

Properties

Molecular Formula

C23H18Cl2N4OS

Molecular Weight

469.4 g/mol

IUPAC Name

2-[1-[(4-chlorophenyl)methyl]benzimidazol-2-yl]sulfanyl-N-[(E)-(3-chlorophenyl)methylideneamino]acetamide

InChI

InChI=1S/C23H18Cl2N4OS/c24-18-10-8-16(9-11-18)14-29-21-7-2-1-6-20(21)27-23(29)31-15-22(30)28-26-13-17-4-3-5-19(25)12-17/h1-13H,14-15H2,(H,28,30)/b26-13+

InChI Key

YCUHIYXYJMQXSX-LGJNPRDNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)N/N=C/C4=CC(=CC=C4)Cl

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC3=CC=C(C=C3)Cl)SCC(=O)NN=CC4=CC(=CC=C4)Cl

Origin of Product

United States

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